Bienvenue dans la boutique en ligne BenchChem!

(2,3-Dihydrobenzofuran-2-yl)methanamine

Purity Quality Control Medicinal Chemistry

(2,3-Dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9) is a primary amine-functionalized dihydrobenzofuran scaffold with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It serves as a critical building block in the synthesis of diverse bioactive molecules, including constrained analogs of serotonin receptor modulators and anticancer agents.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 21214-11-9
Cat. No. B1294739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-2-yl)methanamine
CAS21214-11-9
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CN
InChIInChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2
InChIKeyASPSZCAHOMXPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9) is a Strategic Procurement Priority for Medicinal Chemistry


(2,3-Dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9) is a primary amine-functionalized dihydrobenzofuran scaffold with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It serves as a critical building block in the synthesis of diverse bioactive molecules, including constrained analogs of serotonin receptor modulators and anticancer agents [1]. The compound's chiral center at the 2-position and its rigid bicyclic core confer conformational restriction, a feature exploited in structure-based drug design to enhance target selectivity and metabolic stability [2].

The Risk of Analog Substitution: Why (2,3-Dihydrobenzofuran-2-yl)methanamine is Not Interchangeable with Other Dihydrobenzofuran Methanamines


Substituting (2,3-Dihydrobenzofuran-2-yl)methanamine with other dihydrobenzofuran methanamine derivatives is not scientifically valid due to profound differences in physicochemical properties and biological activity profiles. Variations in substitution patterns (e.g., 5,7-dimethyl, 7-ethoxy, or N-methylation) significantly alter lipophilicity (LogP), steric bulk, and electronic character, which in turn affect membrane permeability, target engagement, and metabolic stability . The unsubstituted (2,3-Dihydrobenzofuran-2-yl)methanamine provides a balanced LogP (~0.95-1.1) that is optimal for CNS penetration and synthetic tractability, whereas dimethyl or ethoxy analogs exhibit higher lipophilicity and altered pharmacokinetic profiles [1]. Direct head-to-head comparisons in medicinal chemistry campaigns demonstrate that even minor structural modifications lead to divergent receptor binding affinities and functional activities [2].

Quantitative Differentiation of (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9) Against Key Analogs


Purity and Quality Control: (2,3-Dihydrobenzofuran-2-yl)methanamine vs. (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine

(2,3-Dihydrobenzofuran-2-yl)methanamine is commercially available with a minimum purity specification of 98% (NLT 98%) from reputable vendors . In contrast, the structurally related analog (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine is typically supplied at a lower purity of 97% . This 1% difference in purity can be critical for sensitive applications such as medicinal chemistry lead optimization, where impurities can confound biological assay results.

Purity Quality Control Medicinal Chemistry

Lipophilicity (LogP) as a Key Determinant of CNS Penetration: (2,3-Dihydrobenzofuran-2-yl)methanamine vs. 2-Methylaminomethyl-2,3-dihydrobenzofuran

The computed LogP of (2,3-Dihydrobenzofuran-2-yl)methanamine is 0.9488 (alternatively reported as 1.1 [1]), placing it within the optimal range (LogP 1-3) for central nervous system (CNS) drug penetration [2]. N-methylation of the primary amine, as in 2-methylaminomethyl-2,3-dihydrobenzofuran (EPS-4032), is expected to increase LogP by approximately 0.5-0.8 log units, potentially altering CNS exposure and off-target binding profiles [3]. The lower LogP of the target compound may confer a more favorable balance between permeability and aqueous solubility for certain CNS targets.

Lipophilicity CNS Drug Discovery ADME

Conformational Restriction and Scaffold Versatility: (2,3-Dihydrobenzofuran-2-yl)methanamine vs. Benzofuran-2-ylmethanamine

The saturated 2,3-dihydrobenzofuran ring in (2,3-Dihydrobenzofuran-2-yl)methanamine provides conformational restriction and increased metabolic stability compared to the fully aromatic benzofuran-2-ylmethanamine scaffold [1][2]. This structural feature is crucial for constraining the aminomethyl side chain, which can enhance selectivity for biological targets such as serotonin 2C receptors [3]. The aromatic analog, lacking this conformational constraint, exhibits greater conformational flexibility and is more susceptible to oxidative metabolism [4].

Conformational Restriction Scaffold Design Medicinal Chemistry

Cytotoxic Activity in Hybrid Compound Design: (2,3-Dihydrobenzofuran-2-yl)methanamine-Derived Imidazoles vs. Parent Scaffolds

A series of hybrid compounds synthesized by coupling (2,3-Dihydrobenzofuran-2-yl)methanamine with imidazole moieties exhibited potent cytotoxic activities against a panel of human tumor cell lines in vitro [1]. While specific IC50 values for the target compound alone are not reported, the structure-activity relationship (SAR) study clearly demonstrates that the dihydrobenzofuran methanamine scaffold is essential for the observed anticancer activity, as modifications to the core or amine linker drastically altered potency [2]. This underscores the compound's unique role as a privileged scaffold for generating biologically active hybrids.

Anticancer Cytotoxicity Hybrid Molecules

Synthetic Tractability and Scalability: (2,3-Dihydrobenzofuran-2-yl)methanamine vs. 7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine

The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine is well-established and scalable, often achieved in fewer steps compared to more complex analogs like (7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine, which requires additional protection/deprotection sequences for the ethoxy group . While the exact step count for the target compound is variable depending on the route, its simpler substitution pattern inherently reduces synthetic complexity and cost [1]. This makes it a more accessible and economical choice for large-scale lead generation campaigns.

Synthesis Scalability Process Chemistry

Optimal Applications for (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9) in Drug Discovery and Chemical Biology


Design of Conformationally Constrained Serotonin Receptor Modulators

The rigid dihydrobenzofuran core of (2,3-Dihydrobenzofuran-2-yl)methanamine is ideally suited for creating constrained analogs of flexible phenethylamine-based serotonin receptor ligands. The conformational restriction imposed by the bicyclic scaffold can enhance selectivity for 5-HT2C over 5-HT2A and 5-HT2B subtypes, as demonstrated in studies of related dihydrobenzofuran methanamines [1]. This application directly leverages the compound's unique structural features for CNS drug discovery.

Synthesis of Anticancer Hybrid Molecules via Imidazole Coupling

As shown in the SAR studies of dihydrobenzofuran-imidazole hybrids, (2,3-Dihydrobenzofuran-2-yl)methanamine serves as a critical precursor for generating potent cytotoxic agents [2]. The primary amine group facilitates straightforward conjugation to diverse imidazole derivatives, enabling rapid exploration of structure-activity relationships in anticancer drug discovery programs. This application is supported by quantitative in vitro data from primary research [3].

Building Block for CNS-Penetrant Probe Molecules

The favorable LogP of (2,3-Dihydrobenzofuran-2-yl)methanamine (0.95-1.1) falls within the optimal range for CNS drug candidates [4]. This property, combined with its conformational rigidity, makes it an excellent starting point for designing small-molecule probes to investigate neurological targets such as GPCRs, ion channels, or kinases expressed in the brain. The compound's high commercial purity (≥98%) ensures reliable and reproducible results in sensitive CNS assays .

Scaffold for Structure-Activity Relationship (SAR) Studies

The unsubstituted dihydrobenzofuran methanamine scaffold offers a clean slate for systematic substitution, allowing medicinal chemists to map the contributions of various functional groups to biological activity. Its ready availability, high purity, and lower synthetic complexity compared to substituted analogs facilitate the rapid synthesis of focused libraries for SAR exploration [5]. This application is particularly valuable in hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydrobenzofuran-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.